3,6-Dimethyloctane

Environmental Fate Biodegradation Hydrocarbon Microbiology

3,6-Dimethyloctane (CAS 15869-94-0) is a branched-chain alkane with the molecular formula C10H22 and a molecular weight of 142.28 g/mol. It is characterized as an anteiso-branched hydrocarbon, meaning it features a methyl group on the third carbon of an eight-carbon backbone.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 15869-94-0
Cat. No. B100007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyloctane
CAS15869-94-0
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCC(C)CCC(C)CC
InChIInChI=1S/C10H22/c1-5-9(3)7-8-10(4)6-2/h9-10H,5-8H2,1-4H3
InChIKeyJEEQUUSFXYRPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyloctane CAS 15869-94-0: C10 Branched Alkane Procurement and Technical Data Sheet


3,6-Dimethyloctane (CAS 15869-94-0) is a branched-chain alkane with the molecular formula C10H22 and a molecular weight of 142.28 g/mol [1]. It is characterized as an anteiso-branched hydrocarbon, meaning it features a methyl group on the third carbon of an eight-carbon backbone [1]. Key physical properties include a boiling point of 160.8 °C, a density of 0.7402 g/cm³ at 15 °C, a flash point of approximately 83.5 °C, and a refractive index of approximately 1.411 [1][2]. As a highly hydrophobic, non-polar liquid, it is a member of the larger C10 alkane family, which includes several structural isomers like 2,7-dimethyloctane and n-decane [1].

3,6-Dimethyloctane vs. Other C10 Alkanes: Why Isomer Selection is Critical for Experimental Reproducibility


Substituting 3,6-dimethyloctane with other C10 alkane isomers, such as 2,7-dimethyloctane or n-decane, is not scientifically valid due to the profound impact of branching pattern on key physical, chemical, and biological properties. The specific location of methyl branches (anteiso- vs. iso-terminus) dictates molecular shape and surface area, which in turn alters critical parameters like vapor pressure, boiling point, and viscosity [1][2]. Furthermore, as demonstrated in biodegradation studies, even a seemingly minor shift in branch position can completely alter a compound's environmental fate and microbial interaction, making isomer-specific selection essential for applications from environmental monitoring to biofuel development [3].

3,6-Dimethyloctane (15869-94-0) Evidence-Based Differentiation: Head-to-Head Data vs. Key Analogs


3,6-Dimethyloctane Biodegradation Resistance: Anteiso-Branching Blocks Microbial Oxidation

In a direct head-to-head study of microbial oxidation, 3,6-dimethyloctane (anteiso-branched) exhibited complete resistance to biodegradation, whereas its closely related isomer 2,7-dimethyloctane (iso-branched) was slowly oxidized [1]. This stark difference underscores that the specific anteiso-terminal branching of 3,6-dimethyloctane acts as a potent inhibitor of hydrocarbonoclastic enzyme systems [1].

Environmental Fate Biodegradation Hydrocarbon Microbiology

3,6-Dimethyloctane GC-MS Identification: Kovats Retention Index and Analytical Differentiation

For unambiguous identification in complex hydrocarbon mixtures, 3,6-dimethyloctane presents a distinct Kovats Retention Index (RI) of 929 on a squalane column at 100 °C, and ~940 on a DB-1 column at 60 °C [1]. While this data is specific to 3,6-dimethyloctane, it is a well-established principle that branched alkane isomers possess unique and non-overlapping retention indices, providing a class-level inference of chromatographic separability from other C10 isomers [2].

Gas Chromatography Analytical Chemistry Method Development

3,6-Dimethyloctane Physical Properties: Benchmarking Boiling Point and Density

3,6-Dimethyloctane exhibits a boiling point of 160.8 °C and a density of 0.7402 g/cm³ at 15 °C [1]. Its key analog, 2,7-dimethyloctane, is reported to have a boiling point range of 159-160 °C and a density of 0.72 g/cm³ . While the boiling points are very similar, the density of 3,6-dimethyloctane is approximately 2.8% higher than that of 2,7-dimethyloctane, a quantifiable difference attributable to its different molecular packing efficiency .

Physical Chemistry Solvent Selection Thermodynamics

3,6-Dimethyloctane Viscosity Data: Reference-Grade Thermophysical Property

The viscosity of 3,6-dimethyloctane has been experimentally determined and compiled as a function of temperature in the authoritative Landolt-Börnstein reference collection [1]. This data is essential for calculating flow behavior and is a critical differentiator for applications like specialty lubricants, where even minor changes in molecular branching can significantly alter rheological performance compared to less-defined alkane mixtures or other isomers [2].

Lubricant Science Rheology Thermodynamic Modeling

Recommended Applications for 3,6-Dimethyloctane (CAS 15869-94-0) Based on Differentiated Evidence


Environmental Fate and Bioremediation Studies

3,6-Dimethyloctane is uniquely suited as a persistent hydrocarbon standard in environmental fate and transport studies, as well as for calibrating bioremediation assays. Its demonstrated resistance to microbial oxidation [1] provides a valuable, long-lived tracer for monitoring the movement and dispersion of branched alkane contamination in soil and aquatic systems. Its persistence offers a stark contrast to more biodegradable isomers, allowing researchers to quantify the selective pressure of anteiso-branching on hydrocarbon-degrading microbial consortia [1].

Specialty Lubricant and Rheological Additive Development

The availability of rigorously compiled temperature-dependent viscosity data for 3,6-dimethyloctane in the Landolt-Börnstein series [1] makes it a prime candidate for formulating high-performance lubricants and rheological modifiers. Its defined molecular structure and known viscosity profile allow formulators to predictably tune the viscosity index and low-temperature flow properties of lubricant blends, offering advantages over less-defined, isomerically mixed hydrocarbon feedstocks [2].

Advanced Biofuel and Synthetic Fuel Research

Patents have explicitly identified dimethyloctanes, a class that includes 3,6-dimethyloctane, as target molecules for advanced biofuels, particularly for use as kerosene and jet fuel blending components [1]. The unique branching pattern of 3,6-dimethyloctane contributes to specific combustion characteristics, such as volatility and stability, which are crucial for meeting stringent fuel specifications [1]. Researchers developing microbial or synthetic pathways for tailored fuel molecules require pure, isomer-specific 3,6-dimethyloctane as an analytical and performance benchmark.

Analytical Reference Standard and Method Development

For analytical chemists developing methods to characterize complex hydrocarbon mixtures (e.g., petroleum distillates, environmental samples, synthetic products), the well-defined chromatographic properties of 3,6-dimethyloctane are indispensable. Its established Kovats Retention Indices on standard non-polar GC columns [1] enable its use as a precise, isomer-specific calibration standard. This ensures accurate identification and quantification, which is critical for quality control in the petrochemical industry and for regulatory compliance in environmental monitoring.

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